Home > Products > Building Blocks P5676 > ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate - 915142-91-5

ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Catalog Number: EVT-1733933
CAS Number: 915142-91-5
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7H-Pyrrolo[2,3-d]pyrimidine-4-amines

Compound Description: This class of compounds features a primary amine group at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine ring. Various studies have explored this scaffold with different substituents on the amine and other positions of the ring system. These compounds have shown diverse biological activities, including:* Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases: Certain 7H-pyrrolo[2,3-d]pyrimidine-4-amines exhibit promising activity against PfCDPK4 and PfCDPK1, essential enzymes for the malaria parasite's survival. []* EGFR (ErbB1) Tyrosine Kinase Inhibitors: Substituted 7H-pyrrolo[2,3-d]pyrimidine-4-amines have demonstrated inhibitory activity against EGFR, a crucial target in cancer therapy. []* PAK4 Inhibitors: These compounds have been investigated for their potential to inhibit p21-activated kinase 4 (PAK4), an enzyme implicated in cancer progression. Notably, they exhibited potent antiproliferative effects against various cancer cell lines. [, , ]* JAK-3 Inhibitors: Some derivatives within this class are identified as potential inhibitors of Janus kinase 3 (JAK-3), a target for treating inflammatory diseases. [, ]* BTK Inhibitors: Research suggests that certain 7H-pyrrolo[2,3-d]pyrimidine-4-amines hold promise as Bruton's tyrosine kinase (BTK) inhibitors, potentially valuable for treating rheumatoid arthritis. []* Akt Inhibitors: Derivatives featuring piperazine substituents at the 4-amino group have shown potent Akt1 inhibitory activity and antiproliferative effects against cancer cell lines. []

4-[(2E)-2-Benzylidenehydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: This compound features a benzylidenehydrazinyl moiety at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine ring. Research has focused on its metal complexes with transition metals like Fe(II), Mn(II), Co(II), Ni(II), and others. These complexes have shown moderate to strong antimicrobial activity against various bacteria and fungi. Additionally, they exhibit antioxidant properties by scavenging DPPH radicals. []

7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-4-ylamine

Compound Description: This compound represents a specific example within the broader 7H-pyrrolo[2,3-d]pyrimidine-4-amine class. It stands out as a potent and selective inhibitor of lck tyrosine kinase, a key player in T-cell signaling and a target for immune modulation. The compound's crystal structure reveals the spatial arrangement of its ring moieties, which contributes to its activity. []

(2-Aryl-7H-pyrrolo[2,3-d]pyrimidine-4-yl)morpholine

Compound Description: This class of compounds features a morpholine ring linked to the 7H-pyrrolo[2,3-d]pyrimidine core at the 4-position. Notably, they have shown potential as dual inhibitors of mTOR kinase and PI3 kinase, both crucial enzymes in cell growth and proliferation, making them attractive targets for cancer therapy. []

2-Amino-6-methyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: This class of compounds focuses on substitutions on the thiobenzoyl moiety attached to the 7H-pyrrolo[2,3-d]pyrimidine core. These compounds have shown promise as thymidylate synthase (TS) inhibitors and demonstrated antitumor activity. Notably, they were not substrates for human FPGS, potentially reducing toxicity associated with some antifolate drugs. []

N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid

Compound Description: This compound, also known as LY231514, is a pyrrolo[2,3-d]pyrimidine-based antifolate that acts as a multi-target inhibitor. It demonstrates significant inhibitory activity against key folate-requiring enzymes like thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). LY231514 requires polyglutamation for its cytotoxic potency, and its antitumor activity stems from the simultaneous inhibition of multiple enzymes. []

Source and Classification

The compound can be synthesized from various starting materials through multiple synthetic routes. It is classified under heterocyclic compounds due to the presence of nitrogen atoms within its ring structure. The specific classification of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate falls under the broader category of pyrimidines, which are six-membered aromatic rings containing nitrogen atoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can be achieved through several methods:

  1. Cyclization Reactions: One common approach involves the cyclization of appropriate precursors such as ethyl 2-cyanoacetate with other reagents under controlled conditions. For example, a method using sodium hydroxide has been reported to yield significant amounts of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, an important intermediate for synthesizing ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate .
  2. Multi-step Synthesis: A more intricate synthesis might involve multiple steps, including the formation of intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can subsequently undergo further reactions to introduce the ethyl ester functionality at the carboxylic acid position. Reports indicate that improved yields can be achieved by optimizing reaction conditions and utilizing efficient purification techniques .
Molecular Structure Analysis

Structure and Data

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate features a bicyclic structure composed of a pyrrole and a pyrimidine ring fused together. The molecular formula is C10H10N2O2C_{10}H_{10}N_2O_2, and its molecular weight is approximately 194.20 g/mol. The structure includes an ethyl ester group at the carboxylic acid position (C-4), contributing to its solubility and reactivity in various chemical environments.

Chemical Reactions Analysis

Reactions and Technical Details

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can participate in several chemical reactions:

  1. Nucleophilic Substitution: The presence of the ethyl ester group allows for nucleophilic substitution reactions where nucleophiles can attack the carbon atom of the carbonyl group.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield derivatives that retain biological activity.
  3. Condensation Reactions: The compound can also engage in condensation reactions with amines or other nucleophiles to form more complex molecules that may exhibit enhanced pharmacological properties.
Mechanism of Action

Process and Data

The mechanism of action for compounds derived from ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate often involves interaction with specific biological targets such as kinases or enzymes involved in signaling pathways. For instance:

  • Inhibition of Kinases: Some derivatives have shown potential as inhibitors for protein kinases involved in cancer progression. The binding affinity and selectivity towards these targets can be influenced by structural modifications at various positions on the pyrrolo[2,3-d]pyrimidine scaffold .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but is typically around moderate temperatures.
  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

Scientific Uses

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has several applications in scientific research:

  1. Pharmaceutical Development: It serves as a key intermediate in synthesizing various pharmaceutical compounds that target inflammatory diseases and cancers.
  2. Biological Studies: Researchers utilize this compound to explore its biological effects on cellular pathways related to cancer and inflammation.
  3. Synthetic Chemistry: Its structure provides a versatile platform for developing new chemical entities with potential therapeutic applications.
Introduction to Pyrrolo[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery

The medicinal exploration of pyrrolo[2,3-d]pyrimidines originated from natural product isolations in the 1980s, where halogenated derivatives were identified in marine organisms like Dysidea arenaria sponges [4]. Early synthetic efforts focused on nucleoside analogs, but the discovery of their potent kinase inhibitory properties redirected synthetic strategies toward aglycone derivatives. Key milestones include:

  • 1990s-2000s: Identification of C4-aminated derivatives (e.g., CCT128930) as potent PKB/Akt inhibitors with 28-fold selectivity over PKA [1].
  • 2010s: Development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides with improved oral bioavailability and in vivo antitumor efficacy [1].
  • 2020s: Expansion into multi-targeted kinase inhibitors (e.g., compound 5k) showing nM-range inhibition against EGFR, Her2, VEGFR2, and CDK2 [2].

Table 1: Historical Development of Key Pyrrolo[2,3-d]pyrimidine Therapeutics

CompoundTarget(s)Key AdvancementTherapeutic Area
CCT128930 [1]PKBβ (IC₅₀=6nM)28-fold selectivity vs PKAOncology
R428/Bemcentinib [3]Axl (IC₅₀=14nM)First selective type I Axl inhibitorOncology (AML)
Compound 5k [2]EGFR/Her2/VEGFR2/CDK2Multi-targeted inhibition (IC₅₀=40-204nM)Oncology
BPI-9016M [3]Axl/c-MetDual inhibitor in Phase II trialsNSCLC/Solid tumors

The scaffold's evolution demonstrates a trajectory from monofunctional inhibitors to sophisticated polypharmacology agents addressing drug resistance challenges in oncology [2] [3].

Role of Ethyl 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylate as a Synthetic Intermediate

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate serves as a linchpin intermediate in medicinal chemistry synthesis. The C4-ester group provides a versatile handle for nucleophilic displacement or transformation to carboxamides, while the pyrrolic NH enables N-alkylation. Key synthetic advantages include:

  • Regioselective Functionalization: The electron-deficient C4 position undergoes efficient nucleophilic substitution with amines, alcohols, and thiols under mild conditions, enabling rapid diversification [5] [7].
  • One-Pot Multistep Transformations: Patent WO2020008391A1 demonstrates conversion to advanced intermediates like N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide through sequential amidation and reduction [7].
  • Halogenation Compatibility: The scaffold tolerates electrophilic halogenation at C5/C6 positions, enabling subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) [5].

Table 2: Key Chemical Transformations Enabled by the C4-Ester Group

Reaction TypeReagents/ConditionsProductApplication
AminolysisAliphatic amines, 80-100°C, neat4-CarboxamidesPKB/Akt inhibitors [1]
HydrazinolysisN₂H₄·H₂O, EtOH, reflux4-CarbohydrazidesSchiff base formation [2]
ReductionDIBAL-H or LiAlH₄, anhydrous THF4-Hydroxymethyl derivativesProdrug synthesis
TransesterificationAlkoxide/alcohol, catalytic acidAlternate esters (e.g., t-butyl)Improved solubility

The ester's synthetic versatility is exemplified in the synthesis of RET kinase inhibitors where it undergoes aminolysis with 4-aminobenzylamines followed by Suzuki coupling to install biaryl pharmacophores [5]. This flexibility accelerates structure-activity relationship (SAR) exploration by enabling late-stage diversification.

Strategic Importance in Multi-Target Kinase Inhibitor Design

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has emerged as a critical building block for type II kinase inhibitors that target inactive kinase conformations. This intermediate enables strategic incorporation of:

  • Hydrophobic Extension Elements: The ester moiety serves as an anchor point for appending hydrophobic groups (e.g., benzyl, naphthyl) that occupy allosteric pockets adjacent to the ATP-binding site. Compound 12 (2,4-dichlorobenzyl derivative) achieved 153-fold selectivity for PKB over PKA through optimized lipophilic interactions [1].
  • Solubility-Enhancing Fragments: Conversion to hydrophilic carboxamides (e.g., morpholino, N-methylpiperazine) counterbalances hydrophobic substituents, improving drug-like properties. This approach resolved rapid clearance issues in early 4-benzylpiperidine derivatives [1].
  • Dual Axl/c-Met Pharmacophores: Molecular hybridization strategies tether c-Met binding motifs (e.g., 3-fluorobenzyloxy) to the pyrrolopyrimidine core, yielding dual inhibitors like 13b (Axl IC₅₀=8.2nM, c-Met IC₅₀=12.4nM) that overcome resistance mediated by epithelial-mesenchymal transition [3].

Properties

CAS Number

915142-91-5

Product Name

ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

IUPAC Name

ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-3-4-10-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,10,11,12)

InChI Key

WNWIDMDDPSFGQP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C=CNC2=NC=N1

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=NC=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.